N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxine ring fused with a carboxamide group, along with chloro and methoxy substituents on the phenyl ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditionsThe final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide stands out due to its unique benzodioxine ring structure, which imparts distinct chemical and biological properties.
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22ClN2O3
- Molecular Weight : 372.29 g/mol
- IUPAC Name : 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine; hydrochloride
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance:
- Mechanism : These compounds may inhibit viral replication by targeting specific stages in the viral life cycle.
- Case Study : A series of substituted benzamide analogues were tested against human adenovirus (HAdV), showing selectivity indexes greater than 100 and low micromolar potency. Notably, one compound demonstrated an IC50 of 0.27 μM with minimal cytotoxicity (CC50 = 156.8 μM) .
Antitumor Activity
The compound's structural analogs have also been evaluated for their antitumor effects:
- Assay Results : In vitro studies using the sulforhodamine B (SRB) assay on human prostate cancer cells indicated that certain derivatives exhibited low micromolar concentrations of antitumor activity. For example, a compound from a related series showed significant efficacy with respect to cell proliferation and apoptosis modulation .
Neuropharmacological Effects
The neuropharmacological profile of similar compounds suggests potential applications in treating neurological disorders:
- Receptor Interaction : Compounds have shown affinity for adrenergic receptors (alpha1D and alpha1B), indicating possible roles in modulating neurotransmitter activity .
Data Table: Summary of Biological Activities
Activity Type | Compound Tested | IC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|---|
Antiviral | N-(4-chloro-2,5-dimethoxyphenyl) | 0.27 | 156.8 | >100 |
Antitumor | Benzamide analog | Low μM | - | - |
Neuropharmacology | Alpha1-adrenoreceptor antagonists | - | - | - |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : Targeting viral DNA replication processes.
- Modulation of Apoptosis : Inducing apoptosis in cancer cells via receptor interactions.
- Neurotransmitter Modulation : Acting on adrenergic receptors to influence neurotransmitter release.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-21-14-8-11(15(22-2)7-10(14)18)19-17(20)16-9-23-12-5-3-4-6-13(12)24-16/h3-8,16H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STENGGCBFQYSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2COC3=CC=CC=C3O2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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